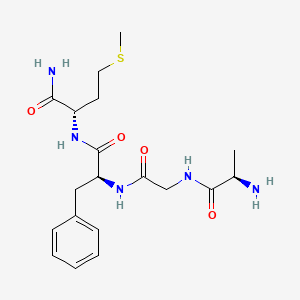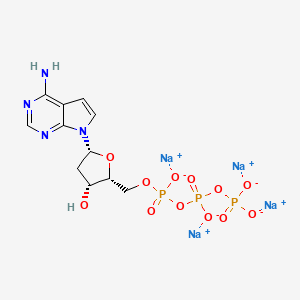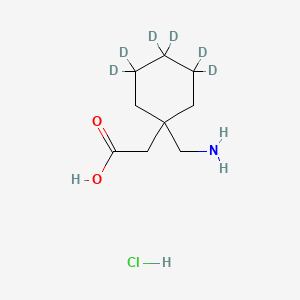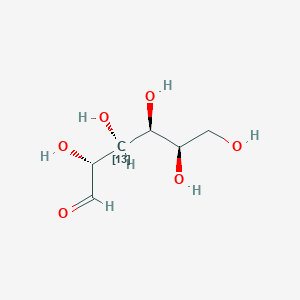
Sulindac sulfide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulindac sulfide-d3 is a deuterated form of sulindac sulfide, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of sulindac and its metabolites. This compound is known for its role as a noncompetitive γ-secretase inhibitor, which has implications in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulindac sulfide-d3 involves the incorporation of deuterium atoms into the sulindac sulfide molecule This is typically achieved through hydrogen-deuterium exchange reactionsThe reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Sulindac sulfide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to sulindac sulfone-d3.
Reduction: Formation of sulindac-d3.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulindac sulfone-d3.
Reduction: Sulindac-d3.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
Sulindac sulfide-d3 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of sulindac and its metabolites.
Biology: Studying the metabolic pathways and pharmacokinetics of sulindac.
Medicine: Investigating the therapeutic potential and mechanism of action of sulindac and its derivatives.
Industry: Quality control and validation of analytical methods for sulindac and related compounds
Mechanism of Action
Sulindac sulfide-d3 exerts its effects primarily through the inhibition of γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, this compound inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulindac: The parent compound, a nonsteroidal anti-inflammatory drug.
Sulindac sulfide: The active metabolite of sulindac.
Sulindac sulfone: An oxidized metabolite of sulindac with different pharmacological properties
Uniqueness
Sulindac sulfide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, offering insights that are not possible with non-deuterated analogs .
Properties
Molecular Formula |
C20H17FO2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |
InChI Key |
LFWHFZJPXXOYNR-FHFLIJIYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)

![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)







![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)


![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
